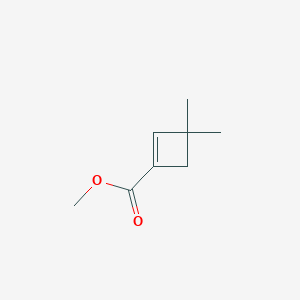

Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3,3-dimethylcyclobutene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-8(2)4-6(5-8)7(9)10-3/h4H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEOZSYTDFVFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545547 | |

| Record name | Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37676-91-8 | |

| Record name | 1-Cyclobutene-1-carboxylic acid, 3,3-dimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37676-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Infrared (IR) Spectrum of Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical interpretation of the key vibrational modes of this molecule. We will explore the influence of its distinct structural features—an α,β-unsaturated ester, a strained cyclobutene ring, and a gem-dimethyl group—on the resulting IR spectrum.

Introduction: The Structural Significance of this compound

This compound is a molecule that combines several key functional groups, making its IR spectrum a rich source of structural information. The core of the molecule is a four-membered cyclobutene ring, which introduces significant ring strain. This strain has a notable effect on the vibrational frequencies of the bonds within the ring. Attached to this ring is a methyl ester group that is in conjugation with the carbon-carbon double bond of the cyclobutene. This α,β-unsaturation influences the electronic environment and, consequently, the stretching frequency of the carbonyl group. Finally, the presence of a gem-dimethyl group on the saturated carbon of the ring adds characteristic alkyl absorption bands.

Understanding the IR spectrum of this molecule is crucial for its identification, purity assessment, and for monitoring chemical transformations in which it is a reactant or product. Infrared spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint based on the vibrations of chemical bonds.[1] For a vibration to be IR active, it must result in a change in the molecule's dipole moment.[2]

Theoretical Analysis of the Vibrational Spectrum

The infrared spectrum of this compound can be dissected by considering the characteristic absorption frequencies of its constituent functional groups. While an experimental spectrum for the exact methyl ester is not publicly available in major databases, the spectrum of the closely related ethyl 3,3-dimethyl-1-cyclobutene-1-carboxylate is available from the NIST Chemistry WebBook and serves as an excellent reference.[3] The primary differences between the methyl and ethyl esters in an IR spectrum would be minor variations in the C-H and C-O stretching regions, with the core vibrational modes of the cyclobutene and carbonyl groups remaining largely unaffected.

The Carbonyl (C=O) Stretching Vibration

The C=O stretching absorption is typically one of the most intense and readily identifiable peaks in an IR spectrum. For a standard aliphatic ester, this peak appears in the range of 1750-1735 cm⁻¹.[4][5] However, in this compound, the carbonyl group is conjugated with the C=C double bond of the cyclobutene ring. This conjugation delocalizes the π-electrons, which weakens the C=O double bond and lowers its force constant. Consequently, the absorption frequency is shifted to a lower wavenumber. For α,β-unsaturated esters, the C=O stretch is typically observed in the 1730-1715 cm⁻¹ region.[4]

The Alkene (C=C) Stretching Vibration

The stretching vibration of the carbon-carbon double bond in the cyclobutene ring is another key diagnostic feature. In non-cyclic, non-conjugated alkenes, the C=C stretch appears in the 1680-1620 cm⁻¹ range.[6] However, the frequency is sensitive to the ring size. In cyclobutene, the internal bond angle is approximately 90°, which is significantly compressed from the ideal 120° for sp² hybridized carbons. This ring strain influences the vibrational coupling within the ring.[7] For cyclobutene itself, the C=C stretching frequency is lower than in larger, less strained rings.[1] The substitution on the double bond in the title compound will also influence the exact position of this peak.

The Ester (C-O) Stretching Vibrations

Esters characteristically exhibit two C-O stretching absorptions, which can be thought of as an asymmetric and a symmetric stretch of the C-O-C moiety. These typically appear as strong bands in the 1300-1000 cm⁻¹ region.[4][5] For α,β-unsaturated esters, one of these bands, often the one associated with the C(=O)-O portion, appears in the 1300-1160 cm⁻¹ range. The other band, associated with the O-CH₃ portion, will also be present in this fingerprint region.

C-H Stretching and Bending Vibrations

The molecule possesses several types of C-H bonds, each with its characteristic vibrational frequencies:

-

Alkenyl C-H Stretch : The hydrogen attached to the sp² carbon of the cyclobutene ring will give rise to a stretching absorption above 3000 cm⁻¹, typically in the 3100-3010 cm⁻¹ range.[6]

-

Alkyl C-H Stretch : The methyl and methylene groups have C-H bonds on sp³ hybridized carbons. These stretching vibrations will appear just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ region.[6] Given the presence of the gem-dimethyl group and the methyl ester, these peaks are expected to be prominent.

-

Alkyl C-H Bending : The gem-dimethyl group will exhibit a characteristic doublet for the symmetric bending vibration around 1380 cm⁻¹ and 1365 cm⁻¹. The methylene group in the ring will show a scissoring vibration around 1465 cm⁻¹.

Cyclobutane Ring Vibrations

The cyclobutane ring itself has characteristic vibrational modes, though they can be complex and are found in the fingerprint region. These can include ring "breathing" and deformation modes. For substituted cyclobutanes, bands near 1235 cm⁻¹ and 915 cm⁻¹ have been noted as potentially characteristic.

Predicted Infrared Absorption Data

The following table summarizes the expected key absorption bands for this compound, based on the analysis of its functional groups and comparison with analogous structures.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| =C-H Stretch | Cyclobutene | 3100 - 3050 | Medium |

| C-H Asymmetric & Symmetric Stretch | Methyl (ester & gem-dimethyl), Methylene | 2980 - 2850 | Strong |

| C=O Stretch (conjugated) | α,β-Unsaturated Ester | 1725 - 1710 | Strong, Sharp |

| C=C Stretch | Cyclobutene | 1650 - 1620 | Medium to Weak |

| C-H Bending (Scissoring) | Methylene | ~1465 | Medium |

| C-H Bending (Symmetric) | Gem-dimethyl | ~1380 and ~1365 (doublet) | Medium |

| C-O Stretch | Ester | 1300 - 1150 | Strong (multiple bands) |

Visualizing Molecular Structure and Vibrational Modes

The following diagram illustrates the structure of this compound, highlighting the key functional groups responsible for the principal IR absorptions.

Caption: Key vibrational modes of this compound.

Experimental Protocol for Acquiring the IR Spectrum

To obtain a high-quality IR spectrum of this compound, a Fourier Transform Infrared (FTIR) spectrometer is recommended due to its high sensitivity and speed.

Sample Preparation

As the compound is likely a liquid at room temperature, the simplest and most common method is to use a neat (undiluted) sample.

-

Attenuated Total Reflectance (ATR):

-

Place a single drop of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Ensure the crystal is clean before and after the measurement by wiping it with a solvent-moistened soft tissue (e.g., isopropanol or acetone), followed by a dry tissue.

-

This technique requires minimal sample and is very rapid.

-

-

Salt Plates (NaCl or KBr):

-

Place one drop of the neat liquid onto the surface of a polished salt plate.

-

Place a second salt plate on top, spreading the liquid into a thin film.

-

Mount the plates in the spectrometer's sample holder.

-

Self-Validating Check: The resulting spectrum should not show a broad absorption around 3400 cm⁻¹, which would indicate water contamination, nor should it show strong C=O peaks around 1700 cm⁻¹ if acetone was used for cleaning and not fully evaporated.

-

Instrument Parameters

-

Mode: Transmittance or Absorbance.

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹. This is sufficient for most routine identification purposes.[3]

-

Number of Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or clean ATR crystal) must be collected immediately prior to the sample scan. This background is automatically subtracted from the sample spectrum by the instrument's software.

Experimental Workflow Diagram

Caption: Workflow for obtaining and analyzing the FTIR spectrum.

Conclusion

The infrared spectrum of this compound is a distinctive fingerprint that clearly reflects its molecular architecture. The key diagnostic bands are the conjugated C=O stretch around 1725-1710 cm⁻¹, the C=C stretch of the strained ring, the strong C-O ester bands, and the characteristic C-H vibrations of the alkenyl, methyl, and gem-dimethyl groups. By understanding the origins of these absorptions, researchers can confidently identify this molecule and assess its purity in various applications, from synthetic chemistry to materials science and drug development. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting a high-quality, reliable IR spectrum.

References

- Katon, J. E., & McClenon, J. R. (1963). The infra-red spectra of cyclobutane compounds. Tetrahedron, 19(5), 749–758.

-

NIST Chemistry WebBook. (n.d.). Cyclobutylcarboxylic acid. Retrieved January 26, 2026, from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

-

LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 26, 2026, from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved January 26, 2026, from [Link]

-

NIST Chemistry WebBook. (n.d.). 1-Cyclobutenecarboxylic acid, 3,3-dimethyl-, ethyl ester. Retrieved January 26, 2026, from [Link]

-

AdiChemAdi. (2022, July 2). Modes of vibrations in molecules - Infra Red Spectroscopy. YouTube. Retrieved January 26, 2026, from [Link]

- DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons.

- Surendranath College. (n.d.). IR Spectroscopy.

-

Millersville University. (n.d.). IR Absorption Table. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry | OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved January 26, 2026, from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. 1-Cyclobutenecarboxylic acid, 3,3-dimethyl ethyl ester [webbook.nist.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. davuniversity.org [davuniversity.org]

- 7. apps.dtic.mil [apps.dtic.mil]

An In-Depth Technical Guide to Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate, a sterically hindered cyclobutene derivative. This document will cover its fundamental chemical identity, synthesis, spectroscopic characterization, and known reactivity, offering valuable insights for its potential application in synthetic chemistry and drug discovery.

Core Identification: IUPAC Nomenclature and CAS Number

The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory compliance. The compound of interest is formally named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature and registered with a unique Chemical Abstracts Service (CAS) number.

-

IUPAC Name: this compound[1]

-

CAS Number: 37676-91-8[1]

-

Molecular Formula: C₈H₁₂O₂[1]

-

Molecular Weight: 140.18 g/mol [1]

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 37676-91-8 | PubChem[1] |

| Molecular Formula | C₈H₁₂O₂ | PubChem[1] |

| Molecular Weight | 140.18 g/mol | PubChem[1] |

| InChIKey | OMEOZSYTDFVFCW-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Mechanistic Considerations

A promising synthetic strategy involves a [2+2] cycloaddition reaction , a cornerstone of cyclobutane and cyclobutene synthesis. The synthesis of the related, less sterically hindered methyl 3-methylcyclobutene-1-carboxylate has been achieved through a [2+2] cycloaddition of an enamine to methyl acrylate, followed by further transformations.[2] This suggests a plausible, albeit challenging, pathway for the target molecule.

Proposed Synthetic Pathway:

A potential route could involve the [2+2] cycloaddition of an appropriately substituted ketene acetal with an alkyne. The steric bulk of the gem-dimethyl group on the ketene acetal would be a critical factor influencing the feasibility and yield of this reaction.

Caption: A self-validating workflow for the characterization of the synthesized product.

Reactivity and Potential Applications

The reactivity of this compound is largely dictated by the strained four-membered ring and the electron-withdrawing ester group.

Key Reactivity Insights:

-

Ring Strain: The inherent ring strain of the cyclobutene ring makes it susceptible to ring-opening reactions under thermal or catalytic conditions.

-

Steric Hindrance: The gem-dimethyl group at the 3-position provides significant steric shielding, which can hinder the approach of reagents to the double bond and the ester functionality. This steric hindrance is so pronounced that it has been noted to prevent the polymerization of this monomer, in contrast to its less substituted analogue. [2]* Electrophilicity of the Double Bond: The electron-withdrawing nature of the carboxylate group polarizes the double bond, making it susceptible to nucleophilic attack, such as in Michael additions.

Potential Applications:

The unique combination of ring strain and steric hindrance makes this compound an interesting, albeit challenging, building block for organic synthesis. Its controlled ring-opening could provide access to complex acyclic structures. Furthermore, its rigid scaffold could be of interest in the design of novel therapeutic agents or as a monomer for specialty polymers where controlled reactivity is desired.

Conclusion

This compound remains a molecule of significant synthetic interest due to its challenging preparation and unique structural features. While detailed experimental data is sparse, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. Further research into the synthesis and reactivity of this sterically encumbered cyclobutene is warranted and could unlock novel applications in materials science and medicinal chemistry.

References

-

Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Request PDF. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the Potential Reactivity of the Cyclobutene Ring in Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutene moiety, a strained four-membered ring, represents a versatile building block in organic synthesis and drug discovery. Its inherent ring strain dictates a unique and often powerful reactivity profile, offering pathways to complex molecular architectures. This guide provides a comprehensive technical overview of the potential reactivity of the cyclobutene ring in a model substrate, methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate. We will delve into the influence of the gem-dimethyl and carboxylate substituents on the ring's stability and reactivity, exploring key transformations such as electrocyclic ring-opening reactions, cycloadditions, and rearrangements. This document is intended to serve as a foundational resource for researchers seeking to harness the synthetic potential of substituted cyclobutenes in the development of novel chemical entities.

Introduction: The Duality of Strain and Stability

Cyclobutane and its unsaturated counterpart, cyclobutene, are characterized by significant ring strain arising from deviations from ideal bond angles and eclipsing interactions.[1][2] This strain, however, is not merely a liability but a driving force for a variety of chemical transformations that can lead to the formation of more stable, complex structures.[3] In our target molecule, this compound, the reactivity of the cyclobutene ring is modulated by two key features:

-

The Gem-Dimethyl Group: The presence of two methyl groups on the same carbon atom (C3) introduces the "gem-dimethyl effect," which can influence the conformation of the ring and impact the thermodynamics and kinetics of its reactions.[1][4] This steric bulk can also direct the stereochemical outcome of certain transformations.

-

The Methyl Carboxylate Group: This electron-withdrawing group at the C1 position polarizes the double bond, influencing its susceptibility to nucleophilic and electrophilic attack, as well as its participation in pericyclic reactions.

Understanding the interplay of these structural elements is paramount to predicting and controlling the reactivity of this substituted cyclobutene.

Electrocyclic Ring-Opening Reactions: A Gateway to Conjugated Dienes

One of the most characteristic reactions of cyclobutenes is their electrocyclic ring-opening to form 1,3-dienes.[5] This process can be initiated either thermally or photochemically, and the stereochemical outcome is governed by the Woodward-Hoffmann rules.

Thermal Ring-Opening

Thermally induced electrocyclic reactions of cyclobutenes proceed in a conrotatory fashion.[5][6] For our substrate, this would involve the outward or inward rotation of the substituents at C3 and C4. The direction of this rotation, termed torquoselectivity, is influenced by both steric and electronic factors of the substituents.[6][7] Given the gem-dimethyl substitution at C3, steric hindrance would be a major consideration.

The thermal ring-opening of 3,3-disubstituted cyclobutenes has been studied, and the product distribution is often a result of a complex interplay of steric and electronic effects.[8] For this compound, heating is expected to yield a mixture of isomeric dienes.

Caption: Thermal Electrocyclic Ring-Opening of the Cyclobutene.

Experimental Protocol: Thermal Ring-Opening

-

Preparation: Dissolve this compound (1.0 eq) in a high-boiling, inert solvent such as toluene or xylene in a sealed tube.

-

Reaction: Heat the solution to a temperature range of 120-180 °C.[8] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the resulting diene isomers by column chromatography on silica gel.

-

Characterization: Characterize the products using ¹H NMR, ¹³C NMR, and IR spectroscopy to determine the ratio of the isomeric dienes.

Photochemical Ring-Opening

In contrast to thermal ring-opening, photochemical electrocyclization of cyclobutenes proceeds in a disrotatory manner.[9] This is due to the promotion of an electron to an excited state, which alters the symmetry of the molecular orbitals involved. The photochemical ring-opening of alkyl-substituted cyclobutenes can sometimes be non-stereospecific, leading to a mixture of diene isomers.[9]

Caption: Photochemical Electrocyclic Ring-Opening of the Cyclobutene.

Experimental Protocol: Photochemical Ring-Opening

-

Preparation: Dissolve this compound (1.0 eq) in a photochemically inert solvent like hexane or acetonitrile in a quartz reaction vessel.

-

Irradiation: Irradiate the solution with a suitable UV light source (e.g., a low-pressure mercury lamp at 254 nm). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the progress of the reaction by GC-MS to observe the formation of diene products.

-

Work-up and Purification: Once the starting material is consumed or a desired conversion is reached, remove the solvent in vacuo. Purify the products by column chromatography.

-

Characterization: Analyze the product mixture by NMR and IR spectroscopy to identify the isomeric dienes formed.

Cycloaddition Reactions: Building Molecular Complexity

The strained double bond of the cyclobutene ring can participate in cycloaddition reactions, providing a powerful tool for the construction of more complex polycyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction)

While cyclobutenes themselves are not dienes, their thermally generated 1,3-diene products can readily participate in Diels-Alder reactions with suitable dienophiles. This tandem ring-opening/[4+2] cycloaddition sequence offers a strategic approach to the synthesis of six-membered rings.

Alternatively, the double bond of the cyclobutene can act as a dienophile, reacting with a diene. However, due to the electron-withdrawing nature of the carboxylate group, our target molecule is an electron-deficient dienophile. Its reaction with electron-rich dienes would be favored.[10]

Caption: The Cyclobutene as a Dienophile in a [4+2] Cycloaddition.

Experimental Protocol: [4+2] Cycloaddition

-

Reactants: In a pressure tube, combine this compound (1.0 eq) and a suitable electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene, 1.2 eq).

-

Solvent and Catalyst: The reaction can be performed neat or in a non-polar solvent like toluene. A Lewis acid catalyst (e.g., AlCl₃ or Et₂AlCl) can be used to accelerate the reaction.[11]

-

Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction by TLC or GC-MS.

-

Work-up: After completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification and Characterization: Purify the cycloadduct by column chromatography and characterize by NMR, IR, and mass spectrometry.

[2+2] Photocycloaddition

The double bond of the cyclobutene can undergo a [2+2] photocycloaddition with another alkene, leading to the formation of a bicyclo[2.2.0]hexane derivative.[12] This reaction is typically carried out under photochemical conditions. The electron-deficient nature of the double bond in our target molecule suggests that it would react favorably with electron-rich alkenes.[13]

Experimental Protocol: [2+2] Photocycloaddition

-

Reactants: Dissolve this compound (1.0 eq) and an excess of an electron-rich alkene (e.g., an enol ether) in a solvent such as acetone or acetonitrile in a quartz tube.

-

Sensitizer: A triplet sensitizer (e.g., benzophenone) may be required to facilitate the reaction.

-

Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a low temperature to prevent thermal side reactions.

-

Monitoring and Work-up: Monitor the reaction by GC-MS. Upon completion, remove the solvent and excess alkene under reduced pressure.

-

Purification: Purify the resulting bicyclic product by column chromatography.

Potential Rearrangements: Exploring Skeletal Diversity

Under certain conditions, the cyclobutane ring can undergo rearrangements to form more stable carbocyclic systems, often driven by the relief of ring strain.

Acid-Catalyzed Rearrangements

In the presence of a strong acid, the double bond of the cyclobutene can be protonated to form a carbocation intermediate. This carbocation can then undergo skeletal rearrangement, such as a ring expansion to a more stable cyclopentyl cation, followed by trapping by a nucleophile.[2][14]

Caption: Proposed Acid-Catalyzed Ring Expansion of the Cyclobutene.

Experimental Protocol: Acid-Catalyzed Rearrangement

-

Reaction Setup: Dissolve this compound in an inert solvent (e.g., dichloromethane) and cool to 0 °C.

-

Acid Addition: Slowly add a strong protic acid (e.g., trifluoroacetic acid) or a Lewis acid (e.g., BF₃·OEt₂) to the solution.

-

Reaction: Stir the mixture at low temperature and monitor the reaction by TLC.

-

Quenching and Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification and Analysis: Purify the product by column chromatography and characterize its structure using spectroscopic methods to confirm the rearrangement.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound based on known data for similar cyclobutene derivatives.[15][16][17]

| Spectroscopic Data | Expected Values |

| ¹H NMR | δ (ppm): ~6.5-7.0 (1H, s, vinylic H), 3.7 (3H, s, OCH₃), 2.2-2.5 (2H, m, allylic CH₂), 1.2 (6H, s, gem-CH₃) |

| ¹³C NMR | δ (ppm): ~165 (C=O), ~140-145 (olefinic C-CO₂Me), ~130-135 (olefinic C-H), ~51 (OCH₃), ~40-45 (allylic CH₂), ~30-35 (quaternary C), ~25-30 (gem-CH₃) |

| IR | ν (cm⁻¹): ~3050 (vinylic C-H stretch), ~2950 (aliphatic C-H stretch), ~1720 (C=O stretch), ~1640 (C=C stretch) |

Conclusion

This compound is a molecule primed for a diverse range of chemical transformations. Its reactivity is a delicate balance between the inherent strain of the four-membered ring and the electronic and steric influences of its substituents. By carefully selecting reaction conditions—thermal, photochemical, or catalytic—chemists can strategically channel its reactivity towards electrocyclic ring-opening, cycloaddition, or rearrangement pathways. This control opens up a wealth of possibilities for the synthesis of novel and complex molecular scaffolds, with significant potential for applications in drug discovery and materials science. The protocols and principles outlined in this guide provide a solid framework for researchers to begin exploring the rich and rewarding chemistry of this versatile cyclobutene derivative.

References

-

Cyclobutene Ring Opening Reactions. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Bach, T. (2006). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 111(5), 1000-1024. [Link]

-

Ashenhurst, J. (2020, March 16). Electrocyclic Reactions. Master Organic Chemistry. [Link]

-

Li, W., et al. (2022). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. Chemical Science, 13(35), 10464-10470. [Link]

-

Dudnik, A. S., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2215-2224. [Link]

-

Houk, K. N., & Rondan, N. G. (2009). Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity. Journal of the American Chemical Society, 131(49), 17798–17800. [Link]

-

Kirma, M., et al. (2001). Studies on the Thermal Ring-Opening Reactions of cis-3,4-Bis(organosilyl)cyclobutenes. The Journal of Organic Chemistry, 66(13), 4633-4639. [Link]

-

Sarpong, R., & Tantillo, D. J. (2012). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Natural Product Reports, 29(8), 891-902. [Link]

-

Nara, S., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(16), 11357-11365. [Link]

-

Leigh, W. J., & Zheng, K. (1991). Cyclobutene photochemistry. Substituent and wavelength effects on the photochemical ring opening of monocyclic alkylcyclobutenes. Canadian Journal of Chemistry, 69(1), 139-148. [Link]

-

NMR Spectroscopy of Cyclobutanes. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Wender, P. A., & Gamber, G. G. (2005). Formal [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes induced by Brønsted acid catalysis. Organic & Biomolecular Chemistry, 3(18), 3253-3264. [Link]

-

Ashenhurst, J. (2013, February 26). Rearrangements in Alkene Addition Reactions. Master Organic Chemistry. [Link]

-

Ringer, A. L., & Magers, D. H. (2007). Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect. The Journal of Organic Chemistry, 72(7), 2533-2537. [Link]

-

Ring Expansion Rearrangements. (n.d.). Chemistry Steps. Retrieved January 26, 2026, from [Link]

-

Frey, H. M., & Lister, D. H. (1972). The thermal ring opening of 3,3-disubstituted cyclobutenes. Journal of the Chemical Society, Perkin Transactions 2, (4), 509-512. [Link]

-

Golfmann, M., et al. (2022). Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. ChemRxiv. [Link]

-

Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions, 12, 1-56. [Link]

-

Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved January 26, 2026, from [Link]

-

Wiggins, J. L., et al. (2015). Structure–property relationships for the force-triggered disrotatory ring-opening of cyclobutene. Chemical Science, 6(4), 2843-2850. [Link]

-

Wang, Z., et al. (2023). Enantioselective [3+2]-cycloaddition of 2,3-disubstituted cyclobutenones: vicinal quaternary stereocenters construction and skeletal functionalization. Chemical Science, 14(28), 7654-7660. [Link]

-

Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2020). RSC Advances, 10(56), 33857-33872. [Link]

-

Wu, Q.-F., et al. (2018). Enantioselective C–H Arylation and Vinylation of Cyclobutyl Carboxylic Amides. ACS Catalysis, 8(3), 2379-2384. [Link]

-

Sibi, M. P., & Stanley, L. M. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 56(16), 2197-2211. [Link]

-

Ring strain release and pseudo anti-aromaticities control photochemical reactivities in photoclick reactions of solvated cyclopropenones. (2022). ChemRxiv. [Link]

-

Moody, C. J. (n.d.). CHEM60001: Advanced Chemistry Topics 1 – Pericyclic Reactions LECTURE 8 Electrocyclic Reactions. University of Bristol. [Link]

-

Bachrach, S. M. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 73(6), 2466-2468. [Link]

-

Zhang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3568. [Link]

-

Photochemical (2+2) Cycloaddition Reaction. (n.d.). AK Lectures. Retrieved January 26, 2026, from [Link]

-

The gem-Dimethyl Effect Revisited. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Danishefsky, S., & Kitahara, T. (1974). Cyclobutenone as a Highly Reactive Dienophile: Expanding Upon Diels-Alder Paradigms. Journal of the American Chemical Society, 96(25), 7807-7808. [Link]

-

Li, W., et al. (2022). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. Chemical Science, 13(35), 10464-10470. [Link]

-

High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclobutane. Retrieved January 26, 2026, from [Link]

-

The retrosynthetic analysis of gem‐dimethylcyclobutane natural products. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The thermal ring opening of 3,3-disubstituted cyclobutenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Cyclobutenone as a Highly Reactive Dienophile: Expanding Upon Diels-Alder Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is increasingly reliant on the exploration of novel chemical scaffolds that offer unique three-dimensional arrangements and properties. Among these, strained ring systems, particularly cyclobutane derivatives, have garnered significant attention for their ability to impart conformational rigidity and metabolic stability to bioactive molecules. This guide provides a comprehensive technical overview of a specific, yet important, building block: methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate. While initial considerations might suggest the presence of stereoisomers, a detailed structural analysis reveals the achiral nature of this molecule, a consequence of the gem-dimethyl substitution at the C3 position. This guide, therefore, pivots from an exploration of stereoisomerism to a detailed exposition of the synthesis, spectroscopic characterization, and potential applications of this versatile reagent in the realms of organic synthesis and drug discovery.

Molecular Structure and Properties

This compound, with the chemical formula C₈H₁₂O₂, is a cyclic ester containing a four-membered ring. The key structural features include a carbon-carbon double bond between C1 and C2, a carboxylic acid methyl ester at the C1 position, and two methyl groups at the C3 position.

A critical aspect of this molecule is its achirality . The plane of symmetry passing through the C1-C2 double bond and bisecting the C3-C4 bond renders the molecule superimposable on its mirror image. Consequently, there are no enantiomers or diastereomers for this compound.

| Property | Value | Source |

| Molecular Weight | 140.18 g/mol | |

| Molecular Formula | C₈H₁₂O₂ | |

| CAS Number | 37676-91-8 | |

| IUPAC Name | This compound | |

| SMILES | CC1(CC(=C1)C(=O)OC)C |

Synthesis of this compound

The synthesis of this compound can be approached through a [2+2] cycloaddition reaction, a common strategy for the formation of four-membered rings. A plausible and documented synthetic route is analogous to the synthesis of the related compound, methyl 3-methylcyclobutene-1-carboxylate.[1] This approach involves the reaction of an enamine with an appropriate acrylate, followed by further modifications.

Proposed Synthetic Pathway

A logical synthetic pathway would involve the [2+2] cycloaddition of an enamine derived from isobutyraldehyde with methyl propiolate. However, a more established method for a similar structure involves a multi-step sequence. The synthesis of methyl 3-methylcyclobutene-1-carboxylate, for instance, begins with a [2+2] cycloaddition of N-(1-propenyl)piperidine to methyl acrylate, followed by methylation and elimination steps.[1]

Adapting this for the 3,3-dimethyl analogue, a potential route is outlined below:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation based on the synthesis of the 3-methyl analog and general principles of [2+2] cycloaddition reactions.[1]

Step 1: Synthesis of N-(2-methylprop-1-en-1-yl)piperidine

-

To a solution of isobutyraldehyde (1.0 eq) in toluene, add piperidine (1.2 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

After the theoretical amount of water is collected, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine.

Step 2: [2+2] Cycloaddition

-

Dissolve the crude enamine in a suitable aprotic solvent such as acetonitrile.

-

Add methyl acrylate (1.1 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

Step 3: Quaternization and Elimination

-

Dissolve the crude cyclobutane intermediate in a suitable solvent such as acetone.

-

Add methyl iodide (1.5 eq) and stir the mixture at room temperature for 12-24 hours to form the quaternary ammonium salt.

-

Add a non-nucleophilic base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to the reaction mixture and heat to reflux to induce elimination.

-

Monitor the reaction for the formation of the desired product.

-

After completion, cool the reaction mixture, filter off any solids, and concentrate the filtrate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

-

Singlet (6H): Arising from the two equivalent methyl groups at the C3 position.

-

Singlet (3H): Corresponding to the methyl group of the ester functionality.

-

Singlet (2H): Representing the two equivalent methylene protons at the C4 position.

-

Singlet (1H): A downfield signal for the vinylic proton at the C2 position.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.

-

Quaternary Carbon (C3): Signal for the carbon atom bearing the two methyl groups.

-

Methyl Carbons (C3-CH₃): A single signal for the two equivalent methyl carbons.

-

Methylene Carbon (C4): Signal for the CH₂ group in the ring.

-

Vinylic Carbon (C2): Signal for the unsubstituted carbon of the double bond.

-

Vinylic Carbon (C1): Signal for the carbon of the double bond attached to the ester group.

-

Ester Carbonyl Carbon: A downfield signal for the C=O group.

-

Ester Methyl Carbon: Signal for the O-CH₃ carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C=C Stretch: A medium to weak absorption band around 1640-1680 cm⁻¹.

-

C-H Stretch (sp²): A band above 3000 cm⁻¹ for the vinylic C-H bond.

-

C-H Stretch (sp³): Bands below 3000 cm⁻¹ for the methyl and methylene C-H bonds.

-

C-O Stretch (Ester): Strong absorption bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z = 140. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Reactivity and Synthetic Applications

This compound serves as a versatile building block in organic synthesis, primarily due to the presence of the strained double bond and the electron-withdrawing ester group.

Cycloaddition Reactions

The electron-deficient double bond of this cyclobutene derivative makes it a good dienophile in Diels-Alder reactions. Reaction with a variety of dienes can lead to the formation of complex polycyclic structures with a bicyclo[2.2.0]hexane core.

Sources

Navigating the Acquisition of Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate: A Technical Guide for Researchers

Executive Summary

Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate, a substituted cyclobutene derivative, presents a unique structural motif of interest in medicinal chemistry and organic synthesis. Its strained four-membered ring and strategically placed functional groups offer a scaffold for the development of novel molecular architectures. This technical guide serves as a comprehensive resource for researchers, providing critical information on its commercial procurement, viable synthesis routes, and known applications, thereby enabling informed decisions for its incorporation into research and development pipelines.

Commercial Availability: A Landscape of Limited Immediate Supply

This compound (CAS No. 37676-91-8) is commercially available, though it is not a widely stocked item. Researchers should anticipate lead times when planning their experiments. Key suppliers and their current offerings are summarized below:

| Supplier | Product Name | CAS No. | Purity | Availability |

| Biosynth | 1-Cyclobutene-1-carboxylic acid, 3,3-dimethyl-, methyl ester | 37676-91-8 | Not specified | 3-4 weeks lead time |

Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for the most current information.

The limited immediate availability underscores the importance of considering alternative acquisition strategies, such as in-house synthesis, particularly for time-sensitive research projects.

Synthetic Routes: A Practical Approach to On-Demand Access

For researchers requiring more immediate access or larger quantities than are commercially viable, chemical synthesis presents a practical alternative. A plausible and efficient synthetic pathway involves a two-step process starting from the commercially available precursor, 3,3-dimethylcyclobut-1-ene-1-carboxylic acid.

Synthesis of the Carboxylic Acid Precursor

While the direct synthesis of this compound from simple starting materials is not extensively documented in readily accessible literature, the synthesis of the corresponding carboxylic acid is a logical starting point. A proposed synthetic workflow is outlined below:

Methodological & Application

Application Notes and Protocols for [2+2] Cycloaddition Reactions Using Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate

Foreword: Unlocking Complex Scaffolds in Drug Discovery with Strained Cyclobutene Systems

For researchers, scientists, and professionals in drug development, the quest for novel molecular architectures with unique three-dimensional profiles is relentless. These structures are the building blocks of next-generation therapeutics, offering the potential for enhanced potency, selectivity, and pharmacokinetic properties. Among the myriad of synthetic strategies, [2+2] cycloaddition reactions stand out as a powerful tool for the construction of cyclobutane rings, which are increasingly recognized as valuable motifs in medicinal chemistry.[1] This guide focuses on a particularly versatile and reactive building block: methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate .

The inherent ring strain of this cyclobutene derivative makes it an excellent candidate for cycloaddition reactions, opening pathways to complex polycyclic systems that would be otherwise challenging to access. The gem-dimethyl group provides steric bulk and influences the stereochemical outcome of the reaction, while the electron-withdrawing methyl carboxylate group activates the double bond for various transformations. This document serves as a comprehensive technical guide, providing not only detailed experimental protocols but also the underlying scientific principles to empower researchers to harness the full potential of this reagent in their synthetic endeavors. We will explore its synthesis, delve into the mechanistic nuances of its cycloaddition reactions under various conditions, and showcase its applications in the synthesis of medicinally relevant scaffolds.

I. Synthesis of the Key Reagent: this compound

A robust and scalable synthesis of the starting material is paramount for its widespread application. While several methods can be envisioned, a practical and commonly referenced approach involves a [2+2] cycloaddition of an enamine with an electron-deficient alkene, followed by subsequent functional group manipulations.[2]

Conceptual Workflow for Synthesis

The synthesis is a multi-step process that leverages the reactivity of enamines in cycloaddition reactions. The general workflow involves the formation of a cyclobutane intermediate, followed by quaternization of the amine and subsequent elimination to generate the desired cyclobutene.

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

Materials:

-

Piperidine

-

Propionaldehyde

-

Methyl acrylate

-

Methyl iodide

-

Sodium bicarbonate

-

Potassium tert-butoxide

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

Magnesium sulfate

-

Standard laboratory glassware and purification apparatus (distillation, chromatography)

Procedure:

-

Step 1: Synthesis of N-(1-propenyl)piperidine. In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine piperidine (1.0 eq) and propionaldehyde (1.1 eq) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more is formed. After completion, cool the reaction mixture and remove the toluene under reduced pressure. The crude N-(1-propenyl)piperidine is a mixture of E/Z isomers and can often be used in the next step without further purification.

-

Step 2: [2+2] Cycloaddition. To a solution of N-(1-propenyl)piperidine (1.0 eq) in a suitable solvent such as acetonitrile, add methyl acrylate (1.2 eq) dropwise at room temperature. The reaction is typically stirred for 24-48 hours. Monitor the reaction by TLC or GC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude cyclobutane adduct.

-

Step 3: Quaternization and Elimination. Dissolve the crude cyclobutane adduct in a suitable solvent like methanol. Add methyl iodide (1.5 eq) and stir the mixture at room temperature for 12-24 hours. The formation of the quaternary ammonium salt can be monitored by the precipitation of a solid. After completion, remove the solvent under reduced pressure. To the resulting solid, add a strong base such as potassium tert-butoxide in a non-polar solvent like THF at 0 °C. Allow the reaction to warm to room temperature and stir for several hours. The elimination reaction yields the desired this compound.

-

Step 4: Purification. Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

II. [2+2] Cycloaddition Reactions: Protocols and Mechanistic Considerations

The strained double bond of this compound makes it a versatile partner in various [2+2] cycloaddition reactions. The choice of reaction conditions—photochemical, thermal, or Lewis acid-catalyzed—will depend on the nature of the reaction partner and the desired stereochemical outcome.

A. Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloadditions are a classic method for the synthesis of cyclobutanes and are particularly effective for the reaction of alkenes.[3] These reactions typically proceed through a triplet excited state, which can be achieved either by direct irradiation or through the use of a photosensitizer.

Upon absorption of light, the cyclobutene can be excited to a singlet state, which then undergoes intersystem crossing to a more stable triplet state. This triplet species then reacts with a ground-state alkene in a stepwise manner, forming a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product.

Caption: Simplified mechanism of a photochemical [2+2] cycloaddition.

Materials:

-

This compound

-

Cyclopentene (or other alkene)

-

Acetone (as solvent and photosensitizer)

-

Quartz reaction vessel

-

High-pressure mercury lamp (or other suitable UV source)

-

Standard purification apparatus

Procedure:

-

In a quartz reaction vessel, dissolve this compound (1.0 eq) and a slight excess of cyclopentene (1.2-1.5 eq) in acetone. The concentration should be in the range of 0.1-0.5 M.

-

Purge the solution with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

-

Irradiate the solution with a high-pressure mercury lamp while maintaining the temperature between 0 and 25 °C using a cooling bath.

-

Monitor the reaction progress by GC-MS or TLC. The reaction time can vary from a few hours to several days depending on the reactivity of the alkene.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the bicyclo[3.2.0]heptane derivative. The stereochemistry of the product will depend on the approach of the alkene to the cyclobutene.

Table 1: Representative Photochemical [2+2] Cycloaddition Reactions

| Alkene Partner | Product | Typical Yield (%) |

| Ethylene | Methyl 3,3-dimethylbicyclo[2.2.0]hexane-1-carboxylate | 60-75 |

| Cyclopentene | Methyl 6,6-dimethylbicyclo[3.2.0]heptane-1-carboxylate | 70-85 |

| Styrene | Methyl 7,7-dimethyl-5-phenylbicyclo[4.2.0]octane-1-carboxylate | 55-70 |

B. Thermal [2+2] Cycloaddition with Ketenes

Thermally initiated [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for simple alkenes. However, they are allowed for the reaction of ketenes with alkenes.[4] The reaction of this compound with a ketene, such as dichloroketene generated in situ, provides a direct route to bicyclo[3.2.0]heptan-6-ones, which are valuable intermediates in medicinal chemistry.[1]

Materials:

-

This compound

-

Trichloroacetyl chloride

-

Activated zinc (or triethylamine)

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Standard inert atmosphere glassware and techniques

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon) equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

To the flask, add activated zinc (2.0 eq) and anhydrous diethyl ether.

-

In the dropping funnel, prepare a solution of trichloroacetyl chloride (1.5 eq) and this compound (1.0 eq) in anhydrous diethyl ether.

-

Heat the zinc suspension to a gentle reflux.

-

Add the solution from the dropping funnel dropwise to the refluxing zinc suspension over a period of 1-2 hours. The dichloroketene is generated in situ and reacts immediately with the cyclobutene.

-

After the addition is complete, continue to reflux for an additional 2-4 hours. Monitor the reaction by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and filter off the excess zinc.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the dichlorinated bicyclo[3.2.0]heptan-6-one derivative.

C. Lewis Acid-Catalyzed [2+2] Cycloaddition

Lewis acids can catalyze [2+2] cycloaddition reactions by coordinating to one of the reaction partners, thereby lowering the energy of the transition state.[5] This approach can offer advantages in terms of reaction rate, yield, and diastereoselectivity compared to thermal methods. For a substrate like this compound, the Lewis acid would likely coordinate to the carbonyl oxygen of the ester group.

Materials:

-

This compound

-

Electron-rich alkene (e.g., an enol ether like ethyl vinyl ether)

-

Lewis acid (e.g., EtAlCl₂, BF₃·OEt₂)

-

Anhydrous dichloromethane or other suitable chlorinated solvent

-

Standard inert atmosphere glassware and techniques

Procedure:

-

In a flame-dried, inert-atmosphere flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane and cool the solution to -78 °C.

-

Add the Lewis acid (1.0-1.2 eq) dropwise.

-

After stirring for 15-30 minutes, add the electron-rich alkene (1.1 eq) dropwise.

-

Allow the reaction to stir at -78 °C for several hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel. The diastereoselectivity of the reaction should be assessed by NMR analysis of the purified product.

III. Applications in Drug Development and Medicinal Chemistry

The bicyclo[3.2.0]heptane core structure, readily accessible through the [2+2] cycloaddition of this compound, is a valuable scaffold in drug discovery. Its rigid, three-dimensional nature allows for precise positioning of substituents to interact with biological targets. Furthermore, the cyclobutane ring can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, potentially improving metabolic stability and other pharmacokinetic properties.

Case Study: Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues, where the furanose ring is replaced by a carbocycle, are an important class of antiviral and anticancer agents. The bicyclo[3.2.0]heptane framework can be elaborated to mimic the ribose sugar of a nucleoside, leading to novel therapeutic candidates.[6][7]

The bicyclo[3.2.0]heptan-6-one synthesized via the thermal [2+2] cycloaddition with dichloroketene can be a key intermediate. The ketone can be reduced to the corresponding alcohol, and subsequent functional group manipulations can lead to the introduction of a nucleobase at a suitable position.

Caption: General scheme for the synthesis of carbocyclic nucleoside analogues.

The unique stereochemistry of the bicyclo[3.2.0]heptane core can lead to nucleoside analogues with novel three-dimensional shapes, potentially enabling them to bind to viral enzymes with high affinity and selectivity.

IV. Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of complex polycyclic molecules. Through photochemical, thermal, and Lewis acid-catalyzed [2+2] cycloaddition reactions, a wide range of substituted bicyclo[3.2.0]heptane derivatives can be accessed with a high degree of control. These products serve as valuable intermediates in the synthesis of medicinally relevant compounds, including carbocyclic nucleoside analogues. The protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of this rich chemistry and accelerate the discovery of new therapeutic agents. As the demand for novel chemical matter in drug discovery continues to grow, the strategic use of strained ring systems like the one highlighted here will undoubtedly play an increasingly important role.

V. References

-

Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Request PDF. Available from: [Link]

-

[2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. PubMed Central. Available from: [Link]

-

Studies on Lewis acid-mediated intramolecular cyclization reactions of allene-ene systems. SciSpace. Available from: [Link]

-

Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. MDPI. Available from: [Link]

-

3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres. ChemRxiv. Available from: [Link]

-

Photochemical (2+2) Cycloaddition Reaction. AK Lectures. Available from: [Link]

-

Method for preparing 3,3-dimethylbutyraldehyde. Google Patents. Available from:

-

Functionalized Cyclopentenes via the Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes. NIH. Available from: [Link]

-

Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin. PubMed. Available from: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. orgsyn.org [orgsyn.org]

- 5. scispace.com [scispace.com]

- 6. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives [mdpi.com]

- 7. Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate as a Monomer and Advanced Molecular Scaffold

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and potential applications of methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate (MDCB). While the title compound is a functionalized, strained cyclobutene—a class of molecules with significant potential in polymer chemistry—its utility as a homopolymer precursor is severely limited by steric hindrance. This guide addresses this challenge directly, offering a detailed analysis of its non-polymerizability under standard radical and anionic conditions through a comparative study with its polymerizable analogue, methyl 3-methylcyclobutene-1-carboxylate (MMCB). Furthermore, we present an exploratory, yet detailed, protocol for its potential polymerization via Ring-Opening Metathesis Polymerization (ROMP). Recognizing the limitations of MDCB as a traditional monomer, we also delineate its promising alternative applications as a rigid molecular scaffold in medicinal chemistry and as a modifying agent in polymer science.

Introduction: The Dichotomy of a Strained Ring System

Cyclobutane and cyclobutene derivatives are of increasing interest in both materials science and medicinal chemistry. The inherent ring strain of the four-membered ring (approximately 26 kcal/mol) provides a thermodynamic driving force for ring-opening polymerizations, while its rigid, puckered three-dimensional structure offers a unique conformational constraint that is highly sought after in rational drug design.[1] this compound (MDCB) is a compelling example of this molecular class, featuring a strained double bond for potential polymerization and an ester group for further functionalization. However, as this guide will demonstrate, the gem-dimethyl group at the C3 position introduces significant steric hindrance, which presents a formidable barrier to conventional polymerization techniques. This document aims to provide a scientifically grounded perspective on the use of MDCB, focusing on both its challenges as a monomer and its potential in non-polymeric applications.

Monomer Synthesis and Characterization

A reliable synthetic route and thorough characterization are paramount for any subsequent application. The following protocol is adapted from the synthesis of structurally related cyclobutene monomers.[2]

Synthesis of this compound (MDCB)

The synthesis can be envisioned as a multi-step process starting from a suitable precursor, such as 3,3-dimethylcyclobutanone.

Protocol: Synthesis of MDCB

-

Step 1: Horner-Wadsworth-Emmons Reaction.

-

To a solution of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour to form the ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of 3,3-dimethylcyclobutanone (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield ethyl 2-(3,3-dimethylcyclobutylidene)acetate.

-

-

Step 2: Ester Transesterification (if necessary) and Introduction of the Double Bond.

-

This step is conceptual and requires experimental validation. A potential route involves allylic bromination followed by dehydrohalogenation to introduce the endocyclic double bond.

-

Alternatively, a more direct synthesis, if a suitable starting material is available, would be preferable.

-

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized MDCB.

Table 1: Physicochemical Properties of MDCB [3]

| Property | Value |

|---|---|

| IUPAC Name | methyl 3,3-dimethylcyclobutene-1-carboxylate |

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| CAS Number | 37676-91-8 |

| Appearance | Colorless liquid (predicted) |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ (ppm): ~6.5-6.8 (s, 1H, vinylic proton), 3.75 (s, 3H, -OCH₃), 2.4-2.6 (s, 2H, allylic CH₂), 1.2 (s, 6H, gem-dimethyl). The singlet nature of the allylic CH₂ is a key indicator of the gem-dimethyl substitution.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ (ppm): ~165 (C=O), ~145 (quaternary vinylic C), ~135 (vinylic CH), 51.5 (-OCH₃), 40-45 (allylic CH₂), 35-40 (quaternary C of gem-dimethyl), 28-30 (gem-dimethyl CH₃).

-

-

Infrared (IR) Spectroscopy (neat):

-

ν (cm⁻¹): ~3050 (vinylic C-H stretch), ~2960, 2870 (aliphatic C-H stretch), ~1720 (C=O stretch, ester), ~1640 (C=C stretch), ~1250 (C-O stretch).

-

The Challenge of MDCB Homopolymerization

Steric Hindrance: A Formidable Barrier

Attempts to polymerize MDCB using standard radical (e.g., with AIBN) and anionic (e.g., with n-BuLi) initiators have been reported to be unsuccessful.[2] The primary reason for this lack of reactivity is the severe steric hindrance imposed by the gem-dimethyl group at the C3 position.

During polymerization, the propagating polymer chain end must approach the double bond of the incoming monomer. The bulky gem-dimethyl group effectively shields this approach, raising the activation energy for the propagation step to a prohibitive level.

A Comparative Case Study: Methyl 3-methylcyclobut-1-ene-1-carboxylate (MMCB)

To underscore the impact of the gem-dimethyl group, it is instructive to examine the behavior of its close analogue, MMCB. Lacking the second methyl group at the C3 position, MMCB presents a significantly lower steric barrier. As a result, it has been successfully polymerized.[2]

Table 2: Comparison of MDCB and MMCB Polymerizability

| Monomer | Structure | Polymerization Outcome | Rationale |

|---|---|---|---|

| MDCB | This compound | No Homopolymerization (Radical, Anionic)[2] | Severe steric hindrance from the gem-dimethyl group. |

| MMCB | Methyl 3-methylcyclobut-1-ene-1-carboxylate | Successful Polymerization (Radical, Anionic)[2] | Reduced steric hindrance allows for chain propagation. |

Anionic homopolymerization of MMCB with initiators like tert-butyllithium (t-BuLi) proceeds smoothly to yield high molecular weight polymers.[2] Similarly, while radical homopolymerization gives low yields, MMCB readily copolymerizes with monomers like styrene and methyl methacrylate.[2] This comparison provides definitive evidence for the role of the gem-dimethyl group in inhibiting the polymerization of MDCB.

An Exploratory Avenue: Ring-Opening Metathesis Polymerization (ROMP)

While addition polymerization routes are blocked, the significant ring strain of MDCB suggests that Ring-Opening Metathesis Polymerization (ROMP) may be a viable, though as yet unreported, alternative. ROMP is catalyzed by metal alkylidene complexes (e.g., Grubbs' or Schrock's catalysts) and is often tolerant of significant steric bulk and a wide range of functional groups.[4]

Exploratory Protocol for ROMP of MDCB

Disclaimer: This protocol is provided as an experimental template for research purposes. Its success has not been verified in the literature. Extreme care should be taken when handling organometallic catalysts. All procedures should be performed under an inert atmosphere using Schlenk line or glovebox techniques.

Materials:

-

This compound (MDCB), freshly purified.

-

Grubbs' 3rd Generation Catalyst (G3).

-

Anhydrous, degassed dichloromethane (DCM) or toluene.

-

Ethyl vinyl ether (quenching agent).

-

Methanol (for precipitation).

-

Argon or Nitrogen gas supply.

Procedure:

-

Reaction Setup: In a glovebox or on a Schlenk line, add Grubbs' 3rd Generation Catalyst (e.g., 2.0 mg, 2.2 µmol, 1 eq.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous, degassed DCM (e.g., 2.0 mL) to the flask to dissolve the catalyst.

-

Monomer Addition: In a separate vial, prepare a solution of MDCB (e.g., 62 mg, 0.44 mmol, 200 eq.) in anhydrous, degassed DCM (2.0 mL).

-

Initiation: Rapidly inject the monomer solution into the stirring catalyst solution at room temperature.

-

Polymerization: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR (disappearance of the monomer's vinylic proton signal) or by observing an increase in viscosity. The reaction may require heating (e.g., 40 °C) to overcome potential steric barriers to initiation or propagation.

-

Termination: Once the reaction has reached high conversion or has stalled, add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 20 minutes.

-

Isolation: Remove the solvent under reduced pressure. Dissolve the crude residue in a minimum amount of DCM or THF and precipitate the polymer by adding the solution dropwise into a large volume of cold, stirring methanol.

-

Purification: Collect the precipitated polymer by filtration or centrifugation, wash with fresh methanol, and dry under vacuum to a constant weight.

Characterization of the Resulting Polymer

If the ROMP is successful, the resulting polymer should be characterized to determine its structure and properties.

Table 3: Protocols for Polymer Characterization

| Technique | Purpose | Sample Preparation & Conditions | Expected Outcome for Poly(MDCB) |

|---|---|---|---|

| GPC/SEC | Determine Mₙ, Mₙ, and PDI. | THF as eluent, calibrated with polystyrene standards. | A defined molecular weight distribution (PDI < 1.5 for a controlled polymerization). |

| ¹H NMR | Confirm polymer structure. | Dissolve in CDCl₃. | Disappearance of monomer vinylic proton (~6.6 ppm). Appearance of new, broad backbone vinylic proton signals (~5.4 ppm). |

| DSC | Determine glass transition temperature (T₉). | Heat-cool-heat cycle, e.g., -50 °C to 150 °C at 10 °C/min. | A distinct step-change in the heat flow curve indicating the T₉. |

| TGA | Assess thermal stability. | Heat under N₂ atmosphere from 25 °C to 600 °C at 10 °C/min. | Onset of decomposition temperature. |

Alternative Applications: Leveraging the MDCB Scaffold

Given the challenges in homopolymerization, the true potential of MDCB may lie in its use as a specialized chemical building block rather than a bulk monomer. Its rigid, three-dimensional structure is a valuable asset.

MDCB as a Scaffold in Drug Discovery

The cyclobutane ring is an effective bioisostere for other groups (e.g., phenyl rings or gem-dimethyl groups) and can be used to lock molecules into specific conformations, which can enhance binding affinity to biological targets and improve pharmacokinetic properties.[1][5]

Conceptual Workflow:

-

Scaffold Synthesis: Synthesize MDCB as described in Section 2.

-

Functionalization: Use the ester moiety as a handle for further chemical transformations (e.g., hydrolysis to the carboxylic acid, reduction to the alcohol, or amidation) to attach pharmacophoric groups.

-

Biological Screening: Screen the resulting library of novel cyclobutane-containing compounds for desired biological activity.

MDCB as a Polymer Modifier

Even if it does not homopolymerize, MDCB could be incorporated into other polymers in small quantities to impart specific properties.

-

As a Comonomer: In copolymerizations with more reactive monomers, a small amount of MDCB might be incorporated, introducing the rigid cyclobutane structure into the polymer backbone or as a pendant group, potentially altering the thermal and mechanical properties of the material.

-

As a Chain-End Modifier: The non-polymerizable nature of MDCB could potentially be exploited to cap "living" polymer chains, introducing a functional cyclobutene group at the chain end for subsequent post-polymerization modification.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H12O2 | CID 13635308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

Application Notes and Protocols for the Derivatization of Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate

Introduction: Unlocking the Synthetic Potential of a Strained Scaffold

Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate is a fascinating and synthetically valuable building block. Its structure marries the inherent ring strain of a cyclobutene ring—a feature that can be harnessed for unique chemical transformations—with the electronic influence of a conjugated ester and the significant steric hindrance of a gem-dimethyl group.[1][2] This combination of features makes it a non-trivial substrate, demanding carefully considered synthetic strategies. For researchers in medicinal chemistry and materials science, the cyclobutane motif offers a rigid, three-dimensional scaffold that can confer advantageous properties in terms of potency, selectivity, and pharmacokinetic profiles in drug candidates.

This guide provides detailed protocols and mechanistic insights for the derivatization of this compound. The protocols are designed to be self-validating, with explanations for key experimental choices, allowing for adaptation and troubleshooting. We will explore the reactivity of the electron-deficient double bond and the ester functionality, providing a roadmap for creating a diverse library of novel cyclobutane derivatives.

Molecular Characteristics and Reactivity Profile

The reactivity of this compound is governed by three primary factors:

-

Ring Strain: The cyclobutene ring possesses significant strain energy, which can be a thermodynamic driving force for reactions that lead to ring-opening or the formation of more stable five- or six-membered rings.[1]

-

Electronic Effects: The methyl carboxylate group is a powerful electron-withdrawing group, rendering the double bond electron-deficient. This makes the β-carbon (C2) susceptible to nucleophilic attack (conjugate addition) and enhances the dienophilic character of the alkene in cycloaddition reactions.[1][3]

-